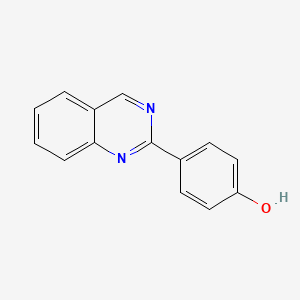

4-(Quinazolin-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-quinazolin-2-ylphenol |

InChI |

InChI=1S/C14H10N2O/c17-12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-9,17H |

InChI Key |

PFJDOAZJBRBAOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 4-(Quinazolin-2-yl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of 4-(quinazolin-2-yl)phenol derivatives and their close analogs. Given the nascent stage of research on this specific scaffold, this guide extends its scope to include the broader, well-studied class of 2-aryl-quinazoline derivatives, with a particular focus on phenolic analogs, to provide a robust framework for investigation. This document details the significant anticancer, antimicrobial, and enzyme inhibitory properties of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.

Anticancer Activity

Quinazoline derivatives have emerged as a significant class of compounds in oncology, with several approved drugs targeting key signaling pathways. The this compound scaffold and its analogs are of particular interest due to their potential to mimic the binding modes of known tyrosine kinase inhibitors.

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity of various 2-aryl-quinazoline derivatives against a panel of human cancer cell lines, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |

| 1a | A549 (Lung) | 7.35 | Gefitinib | 21.17 |

| H1975 (Lung) | 3.01 | Lapatinib | 8.05 | |

| 2b | MCF-7 (Breast) | 2.49 | - | - |

| 3c | NCI-H460 (Lung) | 0.789 | Erlotinib | - |

| 4d | HT-29 (Colon) | 3.38 | Cabozantinib | 9.10 |

| COLO-205 (Colon) | 10.55 | Cabozantinib | 10.66 | |

| 5e | HeLa (Cervical) | 1.82 | - | - |

| OVCAR-4 (Ovarian) | 2.14 | - | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The incorporation of a phenol moiety may enhance this activity through various mechanisms, including membrane disruption and enzyme inhibition.

In Vitro Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) of various quinazolinone derivatives against selected microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| A-2 | Escherichia coli | - | Candida albicans | - |

| A-3 | Pseudomonas aeruginosa | - | Aspergillus niger | - |

| A-4 | Staphylococcus pyogenes | - | Aspergillus niger | - |

| A-5 | Staphylococcus aureus | - | Candida albicans | - |

| A-6 | Staphylococcus aureus | - | Candida albicans | - |

Note: Specific MIC values for these compounds were described as "excellent" or "very good" in the source material, but numerical values were not provided.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Resazurin or other viability indicators (optional)

Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL from the last well.

-

Inoculation: Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of the diluted inoculum to each well.

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a viability indicator.

Workflow for the broth microdilution assay.

Enzyme Inhibition and Signaling Pathways

A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways. The this compound scaffold is a promising pharmacophore for targeting the ATP-binding site of these kinases.

Key Signaling Pathways Targeted by Quinazoline Derivatives

3.1.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target. Quinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways.

EGFR signaling pathway and inhibition.

3.1.2. VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is another crucial receptor tyrosine kinase, primarily involved in angiogenesis—the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making VEGFR a prime target for anti-angiogenic therapies. Similar to EGFR, quinazoline derivatives can inhibit the kinase activity of VEGFR, thereby blocking the signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.

VEGFR signaling pathway and inhibition.

3.1.3. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in cancer. This pathway can be activated by receptor tyrosine kinases like EGFR and VEGFR. Quinazoline derivatives can inhibit PI3K directly or indirectly by blocking upstream receptor tyrosine kinases, leading to the suppression of pro-survival signals and induction of apoptosis.[2][3]

PI3K/Akt signaling pathway and inhibition.

Experimental Protocol: Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISAs) or radiometric assays are commonly used to determine the inhibitory activity of compounds against specific kinases.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR2)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

96-well plates (e.g., coated with substrate)

-

This compound derivatives

-

Phospho-specific antibody conjugated to an enzyme (e.g., HRP)

-

Detection reagent (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the kinase-specific substrate and incubate overnight.

-

Blocking: Block the remaining protein-binding sites in the wells.

-

Kinase Reaction: Add the kinase, ATP, and the test compound at various concentrations to the wells. Incubate for a specified time (e.g., 60 minutes) at an optimal temperature to allow the kinase reaction to proceed.

-

Detection: Add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate to allow binding.

-

Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

-

Signal Development: Add the detection reagent (e.g., TMB), which is a substrate for the enzyme on the secondary antibody. The enzyme will convert the substrate into a colored product.

-

Stopping the Reaction: Add a stop solution to halt the reaction.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The intensity of the color is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinazoline and phenol rings.

Structure-Activity Relationship Logic.

Key SAR Observations for 2-Aryl-Quinazolines:

-

Position of the Hydroxyl Group: The position of the hydroxyl group on the phenyl ring can significantly influence activity. For some kinases, a para-hydroxyl group is favored for hydrogen bonding interactions within the active site.

-

Substituents on the Quinazoline Ring: Small, electron-withdrawing groups such as halogens at positions 6 and 7 of the quinazoline ring can enhance anticancer activity.[4]

-

Substituents on the Phenol Ring: The presence of additional substituents on the phenol ring can modulate the electronic properties and steric bulk of the molecule, affecting its binding affinity and selectivity.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.

This guide provides a foundational understanding of the biological screening of this compound derivatives and their analogs. Further research focusing on the specific synthesis and evaluation of a broader range of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. japsonline.com [japsonline.com]

- 2. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(Quinazolin-2-yl)phenol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of 4-(Quinazolin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. While direct extensive research on this specific isomer is emerging, this document leverages data from closely related analogs, particularly 2-(Quinazolin-2-yl)phenol, to outline a comprehensive approach to its computational analysis. This guide covers molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to elucidate potential biological targets and pharmacokinetic profiles. Detailed methodologies for these computational experiments are provided, alongside a summary of relevant quantitative data from analogous compounds to serve as a benchmark for future studies. Furthermore, this guide presents visualizations of key signaling pathways, such as those involving Checkpoint Kinase 2 (CHK2) and the Epidermal Growth Factor Receptor (EGFR), which are known targets of the quinazoline scaffold.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The quinazoline scaffold is a key component in several approved drugs, particularly tyrosine kinase inhibitors like gefitinib and erlotinib.[2][3] The subject of this guide, this compound, represents a promising, yet less explored, scaffold for the design of novel therapeutic agents.

In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular interactions, pharmacokinetic properties, and potential biological targets, thereby accelerating the identification and optimization of lead compounds.[4] This guide focuses on the application of computational techniques to understand the interactions of this compound with potential biological targets. Given the limited direct data on the 4-isomer, this document draws upon established research on the closely related and well-studied 2-(Quinazolin-2-yl)phenol, particularly its role as an inhibitor of Checkpoint Kinase 2 (CHK2).[5][6]

Potential Biological Targets and Signaling Pathways

The quinazoline scaffold is known to interact with a variety of protein kinases, making them a focus for anticancer drug development. Based on studies of analogous compounds, two key potential targets for this compound are Checkpoint Kinase 2 (CHK2) and the Epidermal Growth Factor Receptor (EGFR).

Checkpoint Kinase 2 (CHK2) Signaling Pathway

CHK2 is a serine/threonine kinase that functions as a critical tumor suppressor by regulating the cell cycle, DNA repair, and apoptosis in response to DNA damage.[5][6] Inhibition of CHK2 is a potential therapeutic strategy to enhance the efficacy of DNA-damaging cancer therapies.

Caption: Potential inhibition of the CHK2 signaling pathway by this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, and migration.[3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

In Silico Modeling Workflow

A systematic in silico workflow is essential for the comprehensive evaluation of this compound. This workflow integrates several computational techniques to predict its bioactivity and pharmacokinetic profile.

Caption: A typical workflow for the in silico modeling of small molecule-protein interactions.

Quantitative Data Summary

The following tables summarize key quantitative data for 2-(Quinazolin-2-yl)phenol and its analogs as inhibitors of CHK2. This data can serve as a valuable reference for interpreting the results of in silico modeling of this compound.

Table 1: In Vitro Inhibitory Activity of 2-(Quinazolin-2-yl)phenol Analogs against CHK2

| Compound ID | R1 | R2 | R3 | R4 | CHK2 IC50 (nM)[5][6] |

| 1 | H | H | H | H | 100 |

| 2 | OMe | H | H | H | 50 |

| 3 | H | OMe | H | H | 30 |

| 4 | H | H | OMe | H | 25 |

| 5 | H | H | H | F | 15 |

| 6 | OMe | H | H | F | 8 |

| 7 | H | OMe | H | F | 5 |

| 8 | OMe | OMe | H | F | 3 |

Note: The positions R1, R2, R3, and R4 correspond to substitutions on the quinazoline and phenol rings as described in the source literature.

Table 2: Predicted ADMET Properties of Representative Quinazoline Derivatives

| Property | Predicted Value Range | Method |

| Molecular Weight ( g/mol ) | 250 - 500 | Computational |

| LogP | 2.0 - 5.0 | Computational |

| H-bond Donors | 1 - 3 | Computational |

| H-bond Acceptors | 3 - 6 | Computational |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | In silico models |

| Human Intestinal Absorption (HIA) | High | In silico models |

| Carcinogenicity | Non-carcinogenic | In silico models |

Experimental Protocols

This section details the methodologies for key in silico experiments. These protocols are based on common practices in the field and can be adapted for the specific study of this compound.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the active site of a target protein (e.g., CHK2, EGFR).

Methodology:

-

Ligand Preparation:

-

The 3D structure of this compound is constructed using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

The ligand is energy minimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned, and the rotatable bonds are defined.

-

-

Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added, and partial charges are assigned.

-

The protein structure is energy minimized.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina, Glide) is used to perform the simulation.

-

The binding site on the protein is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

The ligand is docked into the defined binding site using a search algorithm (e.g., Lamarckian genetic algorithm).

-

Multiple docking poses are generated and ranked based on their predicted binding energy (docking score).

-

-

Analysis:

-

The top-ranked docking poses are visualized to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

The docking score is used as an estimate of the binding affinity.

-

Molecular Dynamics (MD) Simulation

Objective: To study the dynamic behavior and stability of the this compound-protein complex over time.

Methodology:

-

System Preparation:

-

The top-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

-

Simulation Parameters:

-

A molecular dynamics simulation package (e.g., GROMACS, AMBER) is used.

-

A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein, ligand, and water.

-

The system is subjected to energy minimization to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

A production simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The trajectory of the simulation is analyzed to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

Binding free energy calculations (e.g., MM/PBSA) to estimate the binding affinity more accurately.

-

-

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Methodology:

-

Input: The 2D or 3D structure of this compound is used as input.

-

Software/Web Servers: A variety of computational tools and web servers are available for ADMET prediction (e.g., SwissADME, admetSAR).

-

Property Prediction: These tools use quantitative structure-property relationship (QSPR) models and other algorithms to predict properties such as:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

-

Excretion: Renal organic cation transporter.

-

Toxicity: AMES toxicity, carcinogenicity, hepatotoxicity.

-

-

Analysis: The predicted properties are analyzed to assess the drug-likeness and potential liabilities of the compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound. By leveraging established computational methodologies and comparative data from closely related analogs, researchers can effectively predict the binding interactions, dynamic behavior, and pharmacokinetic profile of this promising compound. The detailed protocols and visualizations presented herein serve as a valuable resource for guiding future computational and experimental studies aimed at elucidating the therapeutic potential of this compound and its derivatives. The integration of these in silico approaches into the drug discovery pipeline will undoubtedly accelerate the development of novel quinazoline-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Quinazolin-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Quinazolin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing essential data on the compound's behavior and characteristics, alongside detailed experimental protocols for their determination.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound featuring a quinazoline ring substituted with a phenol group at the 2-position. The presence of both a weakly basic quinazoline moiety and an acidic phenolic hydroxyl group imparts amphiprotic characteristics to the molecule, influencing its solubility, ionization, and interaction with biological targets.

Chemical Structure:

Quantitative Physicochemical Data

| Property | Predicted Value | Method/Source |

| Molecular Weight | 222.24 g/mol | --- |

| Melting Point (°C) | Not available | --- |

| Boiling Point (°C) | Not available | --- |

| Water Solubility | Not available | --- |

| pKa (acidic) | ~8-10 | Prediction based on phenol moiety |

| pKa (basic) | ~2-4 | Prediction based on quinazoline moiety |

| logP | ~2-3 | Prediction based on structure |

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental characterization of this compound, detailed methodologies for determining its key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely used technique for this purpose.[1][2][3]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

-

Decrease the heating rate to 1-2°C per minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).

-

The melting point is reported as the range T1-T2.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for formulation development and understanding its behavior in biological systems. A common method involves the preparation of saturated solutions and subsequent quantification of the dissolved solute.[4][5]

Principle: An excess of the solid compound is equilibrated with a known volume of solvent at a specific temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.

Apparatus:

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Seal the vials and place them in a shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure a saturated solution is formed.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound with both acidic and basic centers, determining the pKa values is essential for predicting its ionization state at different pH values. Spectrophotometric and potentiometric titrations are common methods for pKa determination.[6][7][8][9][10]

Principle (Spectrophotometric Method): The UV-Vis absorbance of the compound is measured at various pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the midpoint of the absorbance change.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Micropipettes

-

Buffer solutions of varying pH

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Add a small, constant volume of the stock solution to each buffer solution in a cuvette to obtain a final concentration suitable for spectrophotometric analysis.

-

Measure the UV-Vis spectrum of each solution.

-

Plot the absorbance at a wavelength where the ionized and non-ionized forms have different absorbances against the pH.

-

The pKa value can be determined from the inflection point of the resulting sigmoidal curve.

logP Determination (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties (ADME). The shake-flask method is the traditional and most reliable method for its determination.[11][12][13][14][15]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a buffer of a specific pH for logD). The ratio of the compound's concentration in the two phases at equilibrium is determined.

Apparatus:

-

Separatory funnels or vials

-

Shaker

-

Centrifuge

-

Analytical balance

-

HPLC or other suitable analytical instrument

Procedure:

-

Pre-saturate n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound in either the pre-saturated n-octanol or aqueous phase.

-

Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.

-

Allow the two phases to separate completely, using a centrifuge if necessary to break up any emulsions.

-

Carefully sample a known volume from both the n-octanol and aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Biological Relevance and Signaling Pathway

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer properties.[16][17] Many quinazoline-based drugs function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[18][19][20][21][22]

Specifically, derivatives of 2-(quinazolin-2-yl)phenol have been identified as potent and selective inhibitors of Checkpoint Kinase 2 (CHK2).[23] CHK2 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[24] Upon DNA damage, CHK2 is activated and phosphorylates a range of downstream targets, leading to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. Inhibition of CHK2 can sensitize cancer cells to DNA-damaging therapies.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of this compound against a target kinase like CHK2.

Caption: Workflow for determining kinase inhibitory activity.

Simplified CHK2 Signaling Pathway

The diagram below depicts a simplified representation of the CHK2 signaling pathway initiated by DNA double-strand breaks (DSBs) and the potential point of intervention by a CHK2 inhibitor like this compound.

Caption: Simplified CHK2 signaling pathway and inhibition.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their empirical determination. The elucidation of its biological context as a potential CHK2 inhibitor highlights its relevance in cancer drug discovery. The information and methodologies presented are intended to empower researchers in their efforts to further characterize this and related compounds, ultimately contributing to the advancement of therapeutic innovation.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. art.torvergata.it [art.torvergata.it]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. researchgate.net [researchgate.net]

- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 19. mdpi.com [mdpi.com]

- 20. oaepublish.com [oaepublish.com]

- 21. Targeting RTK Signaling Pathways in Cancer [mdpi.com]

- 22. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-Based Design of Potent and Selective 2-(Quinazolin-2-yl)phenol Inhibitors of Checkpoint Kinase 2 - Kent Academic Repository [kar.kent.ac.uk]

- 24. Structure-Based Design of Potent and Selective 2-(Quinazolin-2-yl)phenol Inhibitors of Checkpoint Kinase 2 [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(Quinazolin-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(Quinazolin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents a detailed theoretical framework based on the well-documented spectroscopic properties of closely related 2-arylquinazoline and quinazolinone analogues. The experimental protocols described are established methods for the synthesis and characterization of this class of compounds.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities include anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties. The 2-arylquinazoline scaffold, in particular, has been a focus of drug discovery efforts. This guide focuses on the spectroscopic characterization of a specific derivative, this compound, providing anticipated data and the methodologies to obtain and interpret them.

Proposed Synthesis

A common and effective method for the synthesis of 2-arylquinazolines involves the condensation of a 2-aminobenzaldehyde or a related derivative with an aromatic aldehyde. The proposed synthesis for this compound would proceed via the reaction of 2-aminobenzaldehyde with 4-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add 2-aminobenzaldehyde (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Catalyst Addition: Introduce a catalytic amount of an oxidizing agent. A common choice is copper oxide (Cu₂O) or the use of iodine in the presence of an oxidant like potassium persulfate.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 6-24 hours) and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Caption: A workflow diagram illustrating the proposed synthesis and subsequent spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on characteristic values for similar quinazoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.50 | s | 1H | H (C4 of quinazoline) |

| ~8.50 | d | 2H | H (ortho to quinazoline) |

| ~8.00 - 7.50 | m | 4H | H (quinazoline ring) |

| ~7.00 | d | 2H | H (ortho to hydroxyl) |

| ~5.00 | s (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=N (C2 of quinazoline) |

| ~160 | C-OH (phenol) |

| ~152 | C4a of quinazoline |

| ~150 | C8a of quinazoline |

| ~134 - 125 | Aromatic CHs (quinazoline and phenol) |

| ~128 | Quaternary C (ipso-C of phenol) |

| ~122 | C4 of quinazoline |

| ~116 | Aromatic CH (ortho to hydroxyl) |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Characteristic Peaks/Values |

| IR Spectroscopy | ~3400-3200 cm⁻¹ (O-H stretch, broad), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1620-1580 cm⁻¹ (C=N and C=C stretches), ~1250 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | Predicted M⁺ at m/z = 222.08. Fragmentation would likely involve loss of CO and HCN from the quinazoline ring. |

Table 4: Predicted UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Transition |

| Ethanol | ~250-260 | π → π |

| ~340-350 | n → π |

Experimental Protocols for Spectroscopic Analysis

-

UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol) is prepared. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

-

Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathway

Derivatives of 2-(quinazolin-2-yl)phenol have been identified as potent inhibitors of Checkpoint Kinase 2 (Chk2), a key enzyme in the DNA damage response pathway. Inhibition of Chk2 can prevent cell cycle arrest and apoptosis, making it a target for cancer therapy, particularly in combination with DNA-damaging agents.

Caption: Inhibition of the Chk2 signaling pathway by this compound.

Conclusion

The Quinazoline Scaffold: A Cornerstone in Modern Therapeutic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline core, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities. Quinazoline derivatives have garnered significant attention for their potential in treating a multitude of diseases, most notably cancer, but also exhibiting anti-inflammatory, antifungal, and antihypertensive properties.[1][2] Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval for cancer therapy, underscoring the clinical significance of this chemical moiety.[3] This technical guide provides a comprehensive overview of the discovery of novel quinazoline compounds for therapeutic use, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of anticancer applications.

Therapeutic Rationale: Targeting Key Signaling Pathways

A primary focus of quinazoline-based drug discovery has been the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[4] Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[5] Quinazoline derivatives, especially the 4-anilinoquinazoline class, have been designed to be potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[6] By blocking the ATP-binding site, these compounds prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for tumor growth and survival.

Beyond EGFR, researchers have developed quinazoline derivatives that dually target other important kinases like vascular endothelial growth factor receptor (VEGFR), which is critical for tumor angiogenesis.[7] This multi-targeted approach aims to overcome drug resistance and improve therapeutic efficacy.

Below is a diagram illustrating a simplified EGFR signaling pathway, a common target for quinazoline-based inhibitors.

Caption: Simplified EGFR signaling cascade.

Drug Discovery and Development Workflow

The discovery of novel quinazoline-based therapeutics follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation. This process is iterative, with data from biological testing feeding back to inform the design of more potent and selective compounds.

The following diagram outlines a typical workflow for the discovery and development of novel quinazoline compounds.

Caption: A typical drug discovery workflow.

Experimental Protocols

Synthesis of 4-Anilinoquinazoline Derivatives

A common route for the synthesis of 4-anilinoquinazoline derivatives is outlined below. This is a general procedure and may require optimization for specific target compounds.

Step 1: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one

-

Reaction Setup: In a reaction vessel, combine 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide with formamide.

-

Heating: Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and add water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to obtain the quinazolinone intermediate.[8]

Step 2: Chlorination of the Quinazolinone Intermediate

-

Reaction Setup: Suspend the quinazolinone from Step 1 in a suitable solvent such as toluene.

-

Reagent Addition: Add a chlorinating agent, for example, a mixture of phosphoryl chloride and triethylamine, to the suspension while stirring.[8]

-

Heating: Heat the reaction mixture to reflux until the reaction is complete as indicated by TLC.

-

Work-up: Cool the mixture and carefully quench with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like 1,2-dichloroethane.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[6]

Step 3: Synthesis of the Final 4-Anilinoquinazoline Product

-

Reaction Setup: Dissolve the chlorinated intermediate from Step 2 in a suitable solvent such as isopropanol.

-

Reagent Addition: Add the desired substituted aniline and a catalytic amount of an acid like pyridine hydrochloride.[6]

-

Heating: Reflux the reaction mixture, monitoring for completion by TLC.

-

Work-up: After the reaction is complete, cool the mixture and neutralize with a saturated sodium bicarbonate solution.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The final product is typically purified by column chromatography on silica gel.[6]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) into 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubate overnight in a humidified atmosphere with 5% CO₂ at 37°C.[6]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline derivatives and incubate for 72-96 hours.[6]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

In Vivo Antitumor Efficacy (Xenograft Model)

In vivo studies are crucial for evaluating the therapeutic potential of lead compounds in a living organism. A common model is the subcutaneous xenograft model in immunodeficient mice.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[9][10]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 or H1975) into the flank of each mouse.[9][10]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~50 mm³). Once tumors reach the desired size, randomize the mice into control and treatment groups.[9]

-

Drug Administration: Administer the test compound (dissolved in a suitable vehicle like PBS) to the treatment group via a specific route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.[9]

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length × width²)/2.[9]

-

Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.[9]

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Pharmacological Data of Novel Quinazoline Derivatives

The following tables summarize the in vitro antiproliferative activity of selected novel quinazoline derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Quinazoline Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 18 | MGC-803 | 0.85 | [3] |

| MCF-7 | 1.27 | [3] | |

| PC-9 | 1.54 | [3] | |

| A549 | 2.16 | [3] | |

| H1975 | 1.88 | [3] | |

| Compound 6 | MGC-803 | 6.23 | [3] |

| Compound 4a | MKN45 | 2.5 | [11] |

| Gefitinib (Control) | MKN45 | 3.2 | [11] |

| Compound 8a | A431 | 2.62 |

Table 2: EGFR and VEGFR-2 Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 13 | EGFRʷᵗ | 5.06 | [4] |

| Gefitinib (Control) | EGFRʷᵗ | 3.22 | [4] |

| Lapatinib (Control) | EGFRʷᵗ | 27.06 | [4] |

| Compound 8 | EGFRʷᵗ | 0.8 | [4] |

| EGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ | 2.7 | [4] | |

| Afatinib (Control) | EGFRʷᵗ | 0.6 | [4] |

| EGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ | 3.5 | [4] | |

| Nitro-substituted Azole Derivatives | EGFR | 0.37 to 12.93 | [4] |

| Thiourea-containing Derivative 7a/7b | EGFR | 10 | [12] |

Conclusion and Future Directions

The quinazoline scaffold remains a highly valuable framework in the development of novel therapeutic agents, particularly in oncology. The extensive research into structure-activity relationships has led to the successful clinical application of several EGFR inhibitors. Future research will likely focus on the development of quinazoline derivatives with novel mechanisms of action, such as dual or multi-targeted kinase inhibitors, to combat drug resistance and improve patient outcomes. Furthermore, the exploration of quinazolines for other therapeutic areas, including neurodegenerative diseases and infectious diseases, continues to be a promising avenue of investigation. The integration of computational methods, such as QSAR and molecular docking, will further accelerate the design and optimization of the next generation of quinazoline-based drugs.[13]

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 9. 4.10. In Vivo Tumor Xenograft Study [bio-protocol.org]

- 10. wjgnet.com [wjgnet.com]

- 11. tandfonline.com [tandfonline.com]

- 12. japsonline.com [japsonline.com]

- 13. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

Preliminary Cytotoxicity Screening of 4-(Quinazolin-2-yl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 4-(Quinazolin-2-yl)phenol, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific isomer, this document leverages findings from its structural isomer, 2-(Quinazolin-2-yl)phenol, to provide a foundational understanding of its potential cytotoxic profile. This guide details experimental methodologies for key cytotoxicity assays, presents available quantitative data, and visualizes relevant cellular signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers initiating cytotoxic evaluations of this class of compounds.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2] The quinazoline scaffold is a key component in several clinically approved drugs, particularly tyrosine kinase inhibitors used in cancer therapy.[1][3] Phenolic derivatives of quinazolines are of particular interest as the hydroxyl group can contribute to antioxidant activity and participate in key interactions with biological targets.[4]

This guide focuses on the preliminary cytotoxicity screening of this compound. While direct studies on this specific molecule are limited, research on its structural isomer, 2-(Quinazolin-2-yl)phenol, provides valuable insights into its potential as a cytotoxic agent. One study identified a derivative of 2-(quinazolin-2-yl)phenol as a potent inhibitor of Checkpoint Kinase 2 (CHK2), a crucial enzyme in the DNA damage response signaling pathway, with an IC50 of 3 nM.[5][6][7][8] This suggests that quinazolinyl-phenols may exert their cytotoxic effects through the modulation of key cellular signaling cascades.

This document outlines the standard experimental protocols for assessing the cytotoxic effects of novel compounds, summarizes the available quantitative data for the closely related 2-(Quinazolin-2-yl)phenol, and provides diagrams of pertinent signaling pathways and experimental workflows to guide further research.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative cytotoxicity data for a potent derivative of the structural isomer, 2-(Quinazolin-2-yl)phenol. This data is presented to provide a benchmark for the expected potency of this class of compounds.

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| 2-(Quinazolin-2-yl)phenol derivative (CCT241533) | HT29 (Human Colon Cancer) | SRB Assay | 3 | [5][6][7][8] |

Experimental Protocols

This section provides detailed methodologies for three standard in vitro assays to determine the cytotoxicity of a test compound like this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][5][9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cancer cell lines (e.g., HT29, MCF-7, A549)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.[2][12][13][14]

Materials:

-

96-well plates

-

Test compound

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided with the kit)

-

Cell culture medium

-

Cancer cell lines

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of the test compound and controls (vehicle control, spontaneous LDH release, and maximum LDH release).

-

Incubate for the desired time.

-

For the maximum LDH release control, add lysis buffer to the designated wells 45 minutes before the end of the incubation.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[1][4][15][16][17] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

Materials:

-

Flow cytometer

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer

-

Phosphate-buffered saline (PBS)

-

Cancer cell lines

Procedure:

-

Seed cells and treat with the test compound for the desired duration.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be targeted by this compound and the general workflow for cytotoxicity screening.

Caption: Potential mechanism of action via CHK2 inhibition.

Caption: Workflow for in vitro cytotoxicity evaluation.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary cytotoxicity screening of this compound. By leveraging data from its structural isomer and outlining detailed experimental protocols, this document serves as a starting point for researchers in the field of drug discovery. The provided visualizations of potential signaling pathways and experimental workflows offer a clear roadmap for investigation. Further studies are warranted to elucidate the specific cytotoxic mechanism and to determine the definitive IC50 values of this compound against a panel of cancer cell lines. The promising activity of related quinazoline-phenol compounds suggests that this molecule may hold potential as a novel anticancer agent.

References

- 1. kumc.edu [kumc.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Based Design of Potent and Selective 2-(Quinazolin-2-yl)phenol Inhibitors of Checkpoint Kinase 2 - Kent Academic Repository [kar.kent.ac.uk]

- 8. Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2. | Sigma-Aldrich [sigmaaldrich.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchgate.net [researchgate.net]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

The Inner Workings of a Versatile Scaffold: An In-depth Technical Guide to the Mechanism of Action of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This guide delves into the core molecular interactions and cellular consequences of quinazoline derivatives, providing a comprehensive resource for researchers and drug development professionals. From their well-established role as kinase inhibitors to their influence on cell cycle regulation and apoptosis, we explore the intricate ways in which these compounds exert their pharmacological effects.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which quinazoline derivatives exhibit their therapeutic efficacy, particularly in oncology, is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases.

Targeting the Epidermal Growth Factor Receptor (EGFR)

Many quinazoline-based drugs are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family.[1][2] Overexpression or mutation of EGFR is a key driver in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[3][4]

Quinazoline derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain.[1][5] This prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling proteins, thereby inhibiting cell proliferation, survival, and metastasis.[1][4] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are based on the 4-anilinoquinazoline scaffold.[3][6]

Signaling Pathway of EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling and its inhibition by quinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process.[4] Some quinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR, or as selective VEGFR inhibitors.[2][7] By blocking VEGFR signaling, these compounds can inhibit tumor angiogenesis, leading to a reduction in tumor growth and spread. Vandetanib is an example of a clinically approved quinazoline derivative that targets VEGFR.[6]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, quinazoline derivatives can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[4][8]

Apoptosis Induction

Several studies have shown that quinazoline compounds can trigger the intrinsic apoptotic pathway.[9] This is often characterized by the activation of caspases, such as caspase-3, and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[9] Some derivatives have been shown to induce apoptosis in various cancer cell lines, including those of the breast, liver, and colon.[3][9]

Cell Cycle Arrest

Quinazoline derivatives can also interfere with the normal progression of the cell cycle, a fundamental process for cell division.[8] Many compounds have been observed to cause cell cycle arrest at the G2/M phase.[8] This prevents cancer cells from dividing and proliferating. The mechanism often involves the modulation of key cell cycle regulatory proteins.

Experimental Workflow for Assessing Anticancer Activity

Caption: A typical workflow for the biological evaluation of quinazoline derivatives.

Other Mechanisms of Action

The versatility of the quinazoline scaffold allows for its interaction with a range of other biological targets.

Tubulin Polymerization Inhibition

Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division.[8][10] By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, ultimately leading to apoptosis. This mechanism is similar to that of established anticancer drugs like paclitaxel.

PARP-1 Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process.[3] Inhibition of PARP-1 is a promising strategy for cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways. Certain quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent PARP-1 inhibitory activity.[3]

Quantitative Data on Quinazoline Derivatives

The following tables summarize the in vitro activities of selected quinazoline derivatives against various cancer cell lines and kinases.

Table 1: Inhibitory Activity of Quinazoline Derivatives against Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound (47) | EGFR | 12 | [1] |

| Compound (46) | VEGFR-2 | 5.4 | [1] |

| Hybrid 9 | AXL | 1.1 | [4] |

| PVHD303 (34) | - | 13 | [4] |

| Hybrid 35 | EGFR | 6.15 | [4] |

| Hybrid 35 | HER2 | 9.78 | [4] |

| Compound (107) | EGFRwt-TK | 10 | [8] |

| Compound 24 | EGFRwt | - | [2] |

| Compound 24 | EGFRT790M | - | [2] |

| Compound 6d | EGFR | 69 | [11] |

| Erlotinib | EGFR | 45 | [11] |

| Compound 1i | EGFR | 1 | [7] |

| Compound 1j | EGFR | 78 | [7] |

| Compound 1l | EGFR | 51 | [7] |

| Compound 1i | VEGFR-2 | 79 | [7] |

| Compound 1j | VEGFR-2 | 14 | [7] |

| Compound 1l | VEGFR-2 | 14 | [7] |

Table 2: Antiproliferative Activity of Quinazoline Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound (47) | HUVEC | 1.8 | [1] |

| Compound 24 | A549 | 6.54 | [2] |

| Compound 24 | A431 | 4.04 | [2] |

| Compound 24 | EGFRT790M+ cells | 1.94 | [2] |

| Gefitinib | A549 | 15.59 | [2] |

| Gefitinib | A431 | 8.37 | [2] |

| Osimertinib | EGFRT790M+ cells | 0.98 | [2] |

| Compound (101) | L1210 | 5.8 | [8] |

| Compound (101) | K562 | >50% inhibition at 1 µg/mL | [8] |

| Colchicine | L1210/K562 | 3.2 | [8] |

| Compound 3o | A549 | 4.26 | [12] |

| Compound 3o | HCT116 | 3.92 | [12] |

| Compound 3o | MCF-7 | 0.14 | [12] |

| Gefitinib | A549 | 17.9 | [12] |

| Gefitinib | HCT116 | 21.55 | [12] |

| Gefitinib | MCF-7 | 20.68 | [12] |

| Compound V-d | Ovarian cancer cells | ~5 | [13] |

| Compound V-l | Ovarian cancer cells | ~5 | [13] |

| Compound 6d | NCI-H460 | 0.789 | [11] |

| Compound (23) | A431 | 3.4 | [14] |

| Compound (26) | MCF-7 | 2.49 | [14] |

| Compound (26) | A549 | 178.34 | [14] |

Experimental Protocols

Synthesis of Quinazoline Derivatives

The synthesis of quinazoline derivatives often involves multi-step reactions. A common method is the reaction of an appropriately substituted anthranilic acid derivative with a formamide or a similar reagent to form the quinazolinone ring.[15] Further modifications at various positions of the quinazoline core can be achieved through nucleophilic substitution and other standard organic reactions.[16][17]

General Synthetic Scheme:

Caption: A generalized synthetic pathway for quinazoline derivatives.

Characterization of the synthesized compounds is typically performed using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm their chemical structures.[16][18]

In Vitro Anticancer Activity Evaluation

The antiproliferative activity of the synthesized quinazoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][18]

-

Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

The ability of quinazoline derivatives to inhibit specific kinases (e.g., EGFR, VEGFR-2) is determined using in vitro kinase assays.

-

Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (e.g., a synthetic peptide), and ATP is prepared in a suitable buffer.

-

Inhibitor Addition: The quinazoline derivative at various concentrations is added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), ELISA-based methods, or fluorescence-based assays.

-

IC50 Calculation: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined.

Flow cytometry is a powerful technique used to analyze apoptosis and the cell cycle distribution of cells treated with quinazoline derivatives.

-

For Apoptosis: Cells are treated with the compound, harvested, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and a DNA-intercalating dye like propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). Flow cytometric analysis can then distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

For Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., PI). The DNA content of individual cells is then measured by flow cytometry. The resulting histogram of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - ProQuest [proquest.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(Quinazolin-2-yl)phenol Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 4-(quinazolin-2-yl)phenol analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its potential to modulate the activity of various biological targets, particularly protein kinases. This document details the synthesis, biological evaluation, and SAR of these analogs, offering valuable insights for the design and development of novel therapeutic agents.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] The this compound moiety, in particular, has been identified as a key pharmacophore for the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer.[1][2] This guide will focus on the SAR of this specific analog class, exploring how modifications to its chemical structure influence its biological activity.

Synthetic Strategies

The synthesis of this compound analogs typically involves a multi-step process. A general synthetic route is outlined below. The key steps often include the formation of the quinazolinone ring followed by functional group manipulations to introduce the phenolic moiety and other desired substituents.

A common synthetic approach starts with the appropriate anthranilic acid derivative, which undergoes cyclization with a suitable reagent to form the quinazolinone core. The 2-position of the quinazoline ring is often functionalized with an aryl group, which will bear the phenol or a precursor to the phenol.[2] Demethylation of a methoxy-substituted precursor is a frequently employed final step to yield the desired phenol.[2]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound analogs.

Structure-Activity Relationship (SAR) Analysis